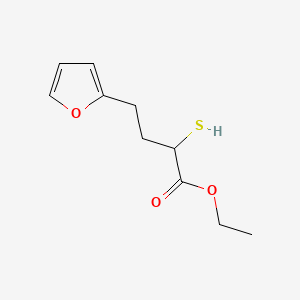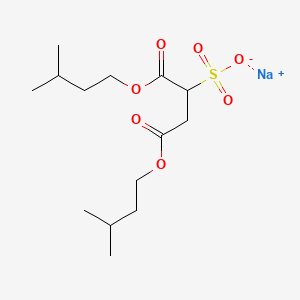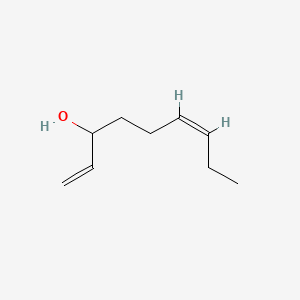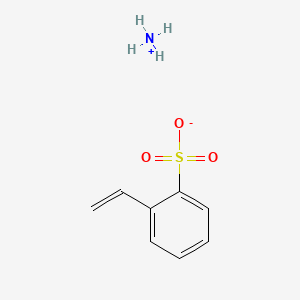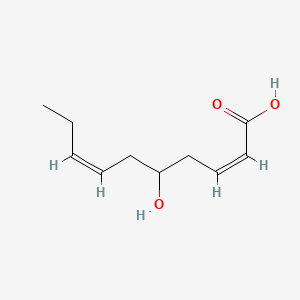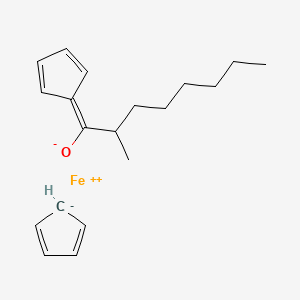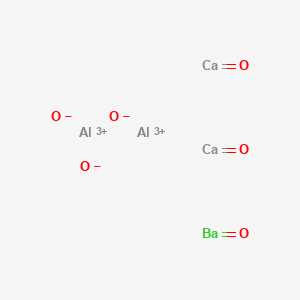![molecular formula C16H10O5 B12648070 3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one CAS No. 1690-63-7](/img/structure/B12648070.png)
3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 142986, also known as PAMAM dendrimer, ethylenediamine core, generation 1.0 solution, is a type of dendrimer with a specific molecular structure. Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions. They have a wide range of applications due to their unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142986 involves a stepwise process known as divergent synthesis. This method starts from a central core molecule, ethylenediamine, and builds outward by successive addition of monomer units. Each generation of the dendrimer involves a two-step reaction:
Michael addition: of methyl acrylate to the amine groups of the core.
Amidation: of the resulting esters with ethylenediamine
Industrial Production Methods
Industrial production of PAMAM dendrimers typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually purified by dialysis or ultrafiltration to remove any unreacted monomers or by-products.
Chemical Reactions Analysis
Types of Reactions
NSC 142986 undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, or anhydrides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of amide or urea derivatives.
Scientific Research Applications
NSC 142986 has a wide range of applications in scientific research due to its unique structure and properties:
Chemistry: Used as a building block for the synthesis of more complex dendritic structures and nanomaterials.
Biology: Employed in the delivery of genetic material and drugs due to its ability to form stable complexes with nucleic acids and other biomolecules.
Medicine: Investigated for use in targeted drug delivery systems, imaging agents, and as a platform for vaccine development.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sensors .
Mechanism of Action
The mechanism of action of NSC 142986 in biological systems involves its ability to interact with cell membranes and intracellular targets. The dendrimer can encapsulate or bind to various molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery, where the dendrimer can enhance the solubility, stability, and bioavailability of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the cargo being delivered .
Comparison with Similar Compounds
Similar Compounds
- PAMAM dendrimer, ethylenediamine core, generation 2.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 3.0 solution
- PAMAM dendrimer, ethylenediamine core, generation 4.0 solution
Uniqueness
NSC 142986 is unique due to its specific generation and core structure, which determine its size, surface functionality, and overall properties. Compared to higher-generation dendrimers, NSC 142986 has fewer surface groups and a smaller size, making it suitable for applications where lower molecular weight and reduced steric hindrance are advantageous .
Properties
CAS No. |
1690-63-7 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
3-hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O5/c1-19-11-4-2-3-10-13-15(21-14(10)11)9-6-5-8(17)7-12(9)20-16(13)18/h2-7,17H,1H3 |
InChI Key |
HMHCMMFOVPQKOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C2C(=O)OC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
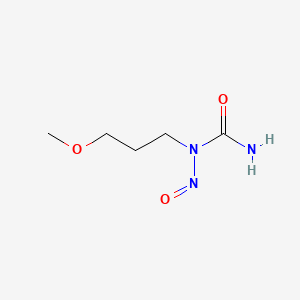
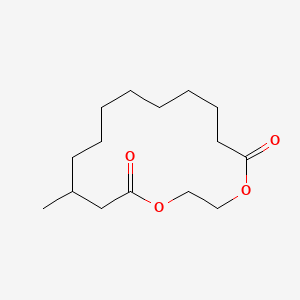
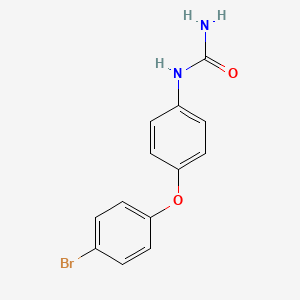
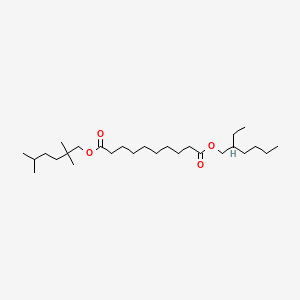
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
